molecular formula C8H9N3 B14044562 4,6-Divinylpyrimidin-2-amine

4,6-Divinylpyrimidin-2-amine

Cat. No.: B14044562
M. Wt: 147.18 g/mol
InChI Key: QKFYRCVGBNQXGJ-UHFFFAOYSA-N
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Description

4,6-Divinylpyrimidin-2-amine is a chemical compound with the molecular formula C8H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two vinyl groups at the 4 and 6 positions of the pyrimidine ring and an amino group at the 2 position. It has a predicted boiling point of 359.4±50.0 °C and a density of 1.131±0.06 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Divinylpyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with potassium vinyltrifluoroborate in the presence of a palladium catalyst (Pd(dppf)Cl2) and potassium carbonate in a tetrahydrofuran (THF)/water mixture. The reaction is carried out at 70°C for 18 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Divinylpyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The vinyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cycloaddition Reactions: The vinyl groups can undergo cycloaddition reactions with suitable dienophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in the synthesis of the compound.

    Potassium Vinyltrifluoroborate: A reagent used in the vinylation process.

    Tetrahydrofuran (THF): A solvent used in the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can lead to the formation of various cyclic compounds.

Scientific Research Applications

4,6-Divinylpyrimidin-2-amine and its derivatives have shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Divinylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division. This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces caspase-mediated apoptotic cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Divinylpyrimidin-2-amine is unique due to the presence of vinyl groups, which provide additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new therapeutic agents.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4,6-bis(ethenyl)pyrimidin-2-amine

InChI

InChI=1S/C8H9N3/c1-3-6-5-7(4-2)11-8(9)10-6/h3-5H,1-2H2,(H2,9,10,11)

InChI Key

QKFYRCVGBNQXGJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC(=N1)N)C=C

Origin of Product

United States

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